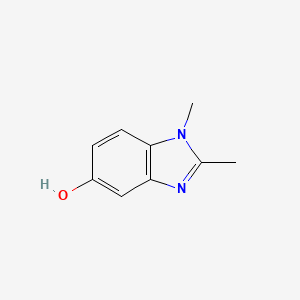

1,2-dimethyl-1H-1,3-benzodiazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol is a heterocyclic organic compound with a benzodiazole ring structure

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole-containing compounds, such as benzimidazoles, have been found to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .

Mode of Action

Benzimidazole compounds have been reported to interact with various enzymes involved in a wide range of therapeutic uses . They have shown promising application in biological and clinical studies .

Biochemical Pathways

Imidazole derivatives have been associated with several biochemical reactions, including domino ring-opening redox amidation, knoevenagel condensation, intramolecular stereoselective protonation, grignard allylic substitution, and acylation of alcohols .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole compounds have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It’s worth noting that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media, basic media, and salt solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. The reaction typically requires specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can be compared with other similar compounds, such as:

- 1,2-Dimethyl-1H-imidazole-5-carboxylic acid ethyl ester

- 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine

- 1,2-Dimethyl-1H-1,3-benzodiazol-5-phenyl.

Uniqueness

What sets this compound apart from these similar compounds is its unique benzodiazole ring structure and the presence of specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

- Benzodiazole Ring : A fused ring system consisting of a benzene ring and a diazole ring.

- Hydroxyl Group : Present at the 5th position, which can participate in hydrogen bonding.

- Methyl Groups : Two methyl groups located at the 1st and 2nd positions enhance the compound's reactivity.

This structural arrangement may influence its interaction with biological targets and its overall pharmacological properties.

Neuropharmacological Potential

Given its structural similarities to known pharmaceuticals like benzodiazepines, there is speculation about its potential use in treating anxiety or sleep disorders. However, as of now, there are no published studies confirming these effects for this compound specifically. Ongoing research may explore these avenues further.

Research Findings and Case Studies

While direct studies on this compound are scarce, related compounds have shown promising results:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-(Dimethylamino)methyl-1,2-dimethyl-1H-1,3-benzodiazol-5-ol | Antimicrobial activity | |

| Benzodiazepine derivatives | Anti-anxiety effects |

These findings suggest that further investigation into this compound could yield significant insights into its potential therapeutic applications.

The exact mechanism of action for this compound remains to be elucidated. However, compounds in the benzodiazole class often interact with various biological targets such as:

- Enzymes : Inhibition or modulation of enzyme activity.

- Receptors : Interaction with neurotransmitter receptors in the central nervous system.

These interactions are crucial for understanding how this compound could exert its effects in biological systems.

Propiedades

IUPAC Name |

1,2-dimethylbenzimidazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-5-7(12)3-4-9(8)11(6)2/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMVTZCMOLFYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.